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{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate

Medicinal chemistry Scaffold diversification Structure-activity relationship

Research pain point: Batch-to-batch variability in salt stoichiometry undermines reaction molarity and assay reproducibility. This compound solves that: a defined sulfate hydrate salt of a pyrimidinyl-piperidine primary amine (3-CH2NH2 substitution). • Quantified MW: 308.35 g/mol; exact stoichiometry: 0.52 H2SO4·0.58 H2O per SALTDATA. • Differentiated 3-position exit vector vs. 4-isomer or piperazine analogs. • Purity 95-97%; ideal for CNS probe synthesis avoiding serotonergic 1-PP metabolite off-targets.

Molecular Formula C10H20N4O5S
Molecular Weight 308.36 g/mol
Cat. No. B7971574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate
Molecular FormulaC10H20N4O5S
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC=N2)CN.O.OS(=O)(=O)O
InChIInChI=1S/C10H16N4.H2O4S.H2O/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10;1-5(2,3)4;/h2,4-5,9H,1,3,6-8,11H2;(H2,1,2,3,4);1H2
InChIKeyGEPJBWXFSZCGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Structural Class of {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine Sulfate Hydrate


The target compound, {[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate (CAS 912761-20-7, free base parent), is a heterocyclic primary amine building block consisting of a pyrimidine ring directly N-linked to a piperidine ring bearing a methylamine substituent at the 3-position, supplied as a sulfate salt hydrate with molecular formula C10H20N4O5S and molecular weight 308.35 g/mol . The compound belongs to the N-(2-pyrimidinyl)piperidine class, which is structurally distinct from the therapeutically exploited N-(2-pyrimidinyl)piperazine series (e.g., buspirone metabolite 1-PP), and its precise substitution pattern (3-CH2NH2 vs. the 4-position isomer) provides a differentiated vector for medicinal chemistry elaboration and physicochemical property tuning .

Positional Isomer 3-Aminomethyl substitution (chiral center) distinct from 4-isomer geometry
Salt Form Sulfate hydrate with defined stoichiometry for reproducible handling
Scaffold Piperidine core (one basic N) vs. piperazine analogs, altering H-bond profile

Why N-(2-Pyrimidinyl)piperidine Analogs Are Not Interchangeable


Despite sharing the N-(2-pyrimidinyl)piperidine core, the 3-aminomethyl substitution pattern, specific salt form (sulfate hydrate), and hydration state of this compound impart quantifiable differences in molecular weight, hydrogen-bonding capacity, crystal packing, and logistics-relevant properties such as hygroscopicity and purity compared to the free base, hydrochloride salt, or the 4-position isomer [1]. The sulfate counterion and defined hydration stoichiometry (0.52 H2SO4 · 0.58 H2O, as evidenced by commercial SALTDATA) directly influence the compound's exact mass for reaction stoichiometry calculations, its long-term storage behavior, and its compatibility with downstream synthetic or biological protocols—meaning generic substitution without analytical verification risks batch-to-batch variability, incorrect dosing in assay preparation, and compromised experimental reproducibility .

4-Aminomethyl isomer may shift 3D exit-vector geometry and lacks chiral center, altering library design outcomes.
Free base or HCl salt would change equivalent weight (up to 1.35× difference), risking molarity calculation errors.
Piperazine analog introduces second basic nitrogen, potentially redirecting receptor selectivity away from intended profile.

Quantitative Differentiation Evidence for This Compound


Positional Isomerism: 3-Aminomethyl vs. 4-Aminomethyl Geometry

The target 3-aminomethyl isomer extends the primary amine substituent from a meta-like orientation relative to the pyrimidine–piperidine bond, whereas the readily available 4-aminomethyl isomer [(1-(pyrimidin-2-yl)piperidin-4-yl)methanamine, CAS 158958-53-3] projects the aminomethyl group from a para-like geometry. While both isomers share identical molecular formula (C10H16N4), molecular weight (192.26 g/mol), computed logP (1.417), and topological polar surface area (55.04 Ų) , the 3-position introduces a chiral center at the piperidine ring and provides a distinct three-dimensional exit vector for amine derivatization compared to the symmetrically disposed 4-position . This geometric differentiation translates into non-equivalent binding poses when elaborated into target-focused libraries, as evidenced by the divergent dihedral angles observed in crystallized C10H16N4 congeners (47.5° vs. 10.3° for two crystallographically independent molecules of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) [1].

Positional Isomerism
Context-dependent
3-aminomethyl: chiral piperidine, non-symmetric exit vector; 4-aminomethyl: achiral, para-like geometry. Dihedral angles diverge (reported 47.5° vs 10.3° for related C10H16N4 congener).
May support regioisomer-specific scaffold elaboration
Crystallographic data from a related compound; identity matched by CAS
Medicinal chemistry Scaffold diversification Structure-activity relationship

Salt Form Impact on Molecular Weight and Stoichiometry

The sulfate hydrate salt form directly increases the compound's effective molecular weight from 192.26 g/mol (free base) to 308.35 g/mol (C10H20N4O5S), as listed by multiple vendors . The commercially documented salt stoichiometry (0.52 H2SO4 · 0.58 H2O) means that each gram of the sulfate hydrate delivers approximately 0.62 g of the free base amine . In contrast, the hydrochloride salt of the 4-position isomer is recorded with MW 228.72 g/mol, delivering ~0.84 g free base per gram of salt [1]. For procurement and experimental design, this 1.35-fold difference in equivalent weight between the sulfate hydrate and the hydrochloride salt directly affects the mass of compound required to achieve a target molar concentration in biological assays or synthetic reactions.

Salt Form MW
Specification review
Sulfate hydrate: 308.35 g/mol (1.60× free base); ~0.62 g free base per gram of salt. HCl salt (4-isomer): 228.72 g/mol, ~0.84 g/g.
Affects molarity calculations for assays and synthesis
Vendor-reported molecular formulas; free base MW 192.26
Analytical chemistry Salt selection Reaction stoichiometry

Hydrate Stoichiometry as a Quality Attribute

The sulfate hydrate form of the compound is documented with a specific hydration stoichiometry: 0.52 equivalents of sulfuric acid and 0.58 equivalents of water per equivalent of free base . This defined hydrate composition contrasts with the anhydrous free base and the hydrochloride salt, which lack crystallographically defined water of hydration. Sulfate salt hydrates, as a class, are known to exhibit altered physical stability and solubilization behavior relative to anhydrous forms; a broad crystallographic survey indicates that 56.5% of organic sulfate salts exist as hydrate structures [1]. The defined hydrate stoichiometry of the target compound therefore serves as a measurable quality attribute (e.g., by thermogravimetric analysis or Karl Fischer titration) that can be monitored to verify batch consistency and detect improper storage or desolvation.

Hydrate Stoichiometry
Class-level
0.58 H2O per free base (0.52 H2SO4 · 0.58 H2O). 56.5% of organic sulfate salts exist as hydrates.
Serves as quality marker for batch consistency
Hydrate prevalence from crystallographic survey; may require TGA/KF verification
Solid-state chemistry Quality control Stability testing

Purity Specifications and Downstream Reliability

Commercially, the sulfate hydrate salt is supplied with a minimum purity of 95% (NLT 95%) by MolCore and 95% by Fluorochem/Weibosci , while the free base form is offered at ≥97% purity by CymitQuimica and Chemscene . Although a 2% purity differential may appear minor, for building blocks used in multi-step synthesis, the cumulative impact of impurity carry-through on final compound purity can be substantial. Specifying the sulfate hydrate with a documented 95% baseline enables appropriate correction factors for stoichiometric calculations and facilitates comparative assessment against alternative suppliers or salt forms.

Purity Specification
Data to verify
Sulfate hydrate: NLT 95% (MolCore), 95% (Fluorochem/Weibosci). Free base: ≥97% (CymitQuimica, Chemscene).
Supports stoichiometric correction for assay preparation
Purity determination methods not uniformly specified by vendors
Chemical procurement Assay reproducibility Building block quality

Piperidine vs. Piperazine Scaffold Pharmacophore

The target compound is built on an N-(2-pyrimidinyl)piperidine scaffold, which differs fundamentally from the clinically validated N-(2-pyrimidinyl)piperazine (1-PP) motif found in the active metabolites of buspirone, tandospirone, and gepirone [1][2]. The piperidine ring replaces a secondary amine (pKa ~9.8 for piperazine) with a methylene unit, eliminating one hydrogen-bond donor and altering the basicity profile. Published pharmacological data for 1-PP demonstrate dose-dependent attenuation of clonidine antinociception in mice and modulation of noradrenergic neurotransmission [2][3], whereas the piperidine analog presents a distinct pharmacophore with potentially divergent receptor subtype selectivity. No direct head-to-head pharmacological comparison data are publicly available; however, the scaffold distinction is chemically quantifiable via the presence (piperazine) vs. absence (piperidine) of a second basic nitrogen.

Scaffold Class
Class-level
Piperidine core: 1 basic nitrogen. 1-(2-Pyrimidinyl)piperazine (1-PP): 2 basic nitrogens; known CNS pharmacological profile in rodent models.
May support scaffold-based selectivity profiling
No direct head-to-head comparison; 1-PP data from literature
Drug discovery Scaffold hopping Selectivity profiling

Research and Industrial Applications


Regioisomerically Pure Fragment Library Design

Medicinal chemistry teams constructing fragment libraries for kinase or GPCR targets can exploit the 3-aminomethyl substitution pattern as a chiral, non-symmetric exit vector, differentiating their libraries from the commonly used 4-aminomethyl or piperazine variants . The defined sulfate hydrate form ensures consistent stoichiometric handling during automated liquid dispensing, where precise molarity based on MW 308.35 g/mol is essential .

Solid-State Chemistry and Polymorph Screening

The compound's documented hydrate stoichiometry (0.52 H2SO4 · 0.58 H2O) and membership in the sulfate hydrate class make it a relevant model substrate for systematic studies of hydrate stability, dehydration behavior, and humidity-dependent interconversion, contributing data to the growing understanding that 56.5% of organic sulfate salts exist as hydrates [1].

Analytical Reference Standard for Salt Form ID

With well-characterized molecular weight (308.35 g/mol), MDL number (MFCD26959756), and purity specification (95–97%), the sulfate hydrate serves as a reference material for developing and validating HPLC-MS methods aimed at distinguishing salt forms of pyrimidinyl-piperidine building blocks in complex reaction mixtures .

CNS Probe Synthesis Avoiding 1-PP Polypharmacology

Research groups synthesizing CNS probes that must avoid the serotonergic and noradrenergic activities associated with the 1-(2-pyrimidinyl)piperazine metabolite (1-PP) can select the piperidine scaffold as a strategic strategy to eliminate the second basic nitrogen, potentially reducing off-target binding to aminergic receptors, as inferred from the divergent pharmacology of 1-PP [2].

Application
Selection Property
Validation Focus
Fragment library design
3-aminomethyl substitution geometry
Regioisomeric and enantiomeric purity verification
Solid-state chemistry studies
Defined hydrate stoichiometry
Hydrate stability and interconversion monitoring
Analytical reference for salt form ID
Certified salt form identity
HPLC-MS method salt form discrimination
CNS probe development
Piperidine core (reduced basic nitrogen vs. piperazine)
Off-target aminergic receptor screening context
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